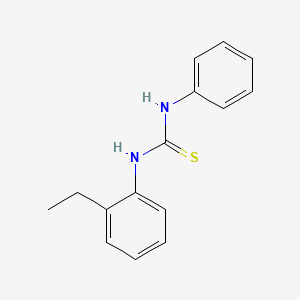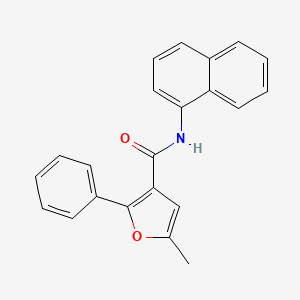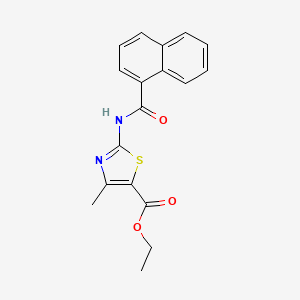![molecular formula C20H26N2O2 B5881254 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. This compound belongs to the family of isoquinoline alkaloids, which are known for their diverse biological activities. DMIA has shown promising results in various studies, including its potential as an anticancer agent, a neuroprotective agent, and a modulator of neurotransmitter release.
作用機序
The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline can activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has also been shown to inhibit the PI3K/AKT pathway, which is involved in cell survival and proliferation. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline can induce apoptosis in cancer cells by activating caspase-3 and -9. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory cytokines.
実験室実験の利点と制限
One advantage of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is its potential as a bioactive molecule with diverse biological activities. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has shown promising results in various scientific research applications, including its potential as an anticancer agent and a neuroprotective agent. However, one limitation of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline. One area of research is the development of novel 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline and its potential as a therapeutic agent. Finally, studies are needed to investigate the safety and toxicity of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline in vivo, which will be important for its potential as a therapeutic agent in humans.
合成法
The synthesis of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with N,N-dimethylaniline in the presence of a catalyst. This reaction leads to the formation of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline, which can be purified using various methods such as column chromatography and recrystallization.
科学的研究の応用
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline can induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)18-7-5-15(6-8-18)13-22-10-9-16-11-19(23-3)20(24-4)12-17(16)14-22/h5-8,11-12H,9-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYNDLKTGNKIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259308 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)





![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)

![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)

![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)